molecular formula C17H16N4O2 B5468438 2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide

2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide

Cat. No.: B5468438
M. Wt: 308.33 g/mol
InChI Key: IXYMHFSREYCOFO-JMIUGGIZSA-N
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Description

2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a condensation reaction with pyridine-3-carboxaldehyde, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions, while the phenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-4-phenylpyrrolidine-3-carboxamide: Lacks the pyridine moiety, making it less versatile in terms of binding interactions.

    N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide: Lacks the phenyl group, which reduces its potential for π-π interactions.

    4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide: Lacks the oxo group, affecting its reactivity in oxidation and reduction reactions.

Uniqueness

2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-15(14(11-19-16)13-6-2-1-3-7-13)17(23)21-20-10-12-5-4-8-18-9-12/h1-10,14-15H,11H2,(H,19,22)(H,21,23)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYMHFSREYCOFO-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=O)N1)C(=O)N/N=C\C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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